molecular formula C13H18F3N3OS B7063910 N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide

N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide

Cat. No.: B7063910
M. Wt: 321.36 g/mol
InChI Key: BZTHNGFKXCVUKO-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide is a complex organic compound that features a cyclohexyl group, a trifluoromethyl-substituted thiazole ring, and a propanamide moiety

Properties

IUPAC Name

N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3OS/c14-13(15,16)10-8-21-12(19-10)17-7-6-11(20)18-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTHNGFKXCVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCNC2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide typically involves multi-step organic reactions. One common approach is the reaction of cyclohexylamine with a suitable thiazole derivative under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts . The final step often involves the formation of the propanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]propanamide is unique due to its combination of a cyclohexyl group, a trifluoromethyl-substituted thiazole ring, and a propanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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